Mycoticin a

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

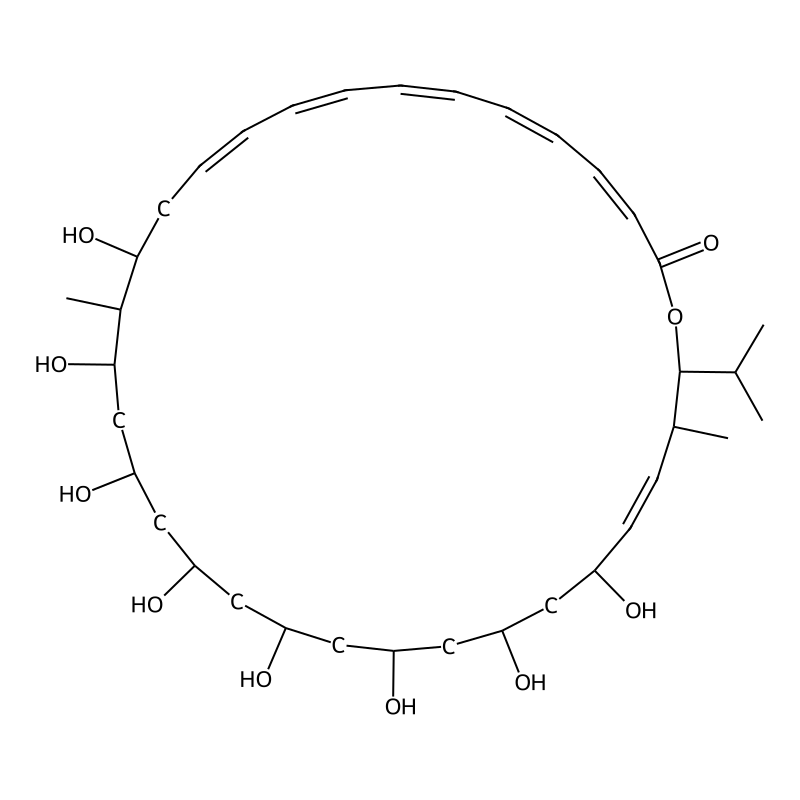

Mycoticin A is a polyene compound derived from the fermentation of certain fungi, specifically Streptomyces species. It is characterized by a complex structure featuring multiple hydroxyl groups and a series of conjugated double bonds, which contribute to its biological activity. The molecular formula of Mycoticin A is , and it is known for its distinctive skipped polyol polyene structure, which plays a significant role in its reactivity and biological properties .

- Hydrolysis: The presence of hydroxyl groups allows Mycoticin A to participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of simpler polyols.

- Oxidation: The compound can be oxidized, affecting its biological activity and stability. This reaction typically occurs at the hydroxyl groups, potentially generating ketones or aldehydes.

- Epoxidation: The double bonds in Mycoticin A can be converted into epoxides, which are reactive intermediates that can further participate in nucleophilic reactions .

Mycoticin A exhibits significant biological activities, particularly as an antifungal agent. Its polyene structure allows it to interact with fungal membranes, leading to increased permeability and ultimately cell death. Studies have shown that Mycoticin A is effective against various fungal strains, including Candida and Aspergillus species. Additionally, it has been noted for potential anti-inflammatory properties, although further research is needed to fully elucidate these effects .

The synthesis of Mycoticin A has been achieved through several methods:

- Two-Directional Chain Synthesis: This method involves a series of domino reactions that allow for the construction of the complex polyene framework in a stereoselective manner. This approach has been crucial in determining the stereochemistry of Mycoticin A during synthesis .

- Total Synthesis: Formal total synthesis strategies have been developed that utilize various organic transformations to construct Mycoticin A from simpler precursors. These methods often involve strategic use of protecting groups and selective functional group transformations .

Mycoticin A has several applications in both pharmaceutical and agricultural fields:

- Antifungal Treatments: Due to its potent antifungal properties, Mycoticin A is being explored as a potential treatment for fungal infections, particularly in immunocompromised patients .

- Research Tool: It serves as a valuable compound for studying membrane dynamics and the mechanisms of antifungal action due to its unique structural features .

- Agricultural Use: Mycoticin A may also have applications as a biopesticide, offering an environmentally friendly alternative to synthetic fungicides .

Research has focused on understanding how Mycoticin A interacts with cellular membranes and other biomolecules:

- Membrane Interaction: Studies have demonstrated that Mycoticin A binds to ergosterol in fungal membranes, disrupting membrane integrity and leading to cell lysis. This interaction is crucial for its antifungal activity .

- Synergistic Effects: Investigations into combination therapies have shown that Mycoticin A can enhance the efficacy of other antifungal agents when used together, suggesting potential for improved treatment regimens .

Several compounds share structural or functional similarities with Mycoticin A. Below are some notable examples:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Amphotericin B | Polyene | Antifungal | Forms pores in fungal membranes |

| Nystatin | Polyene | Antifungal | Used topically; similar mechanism of action |

| Griseofulvin | Benzofuran derivative | Antifungal | Disrupts mitosis in fungi |

| Fusidic Acid | Steroid-like structure | Antibacterial | Inhibits bacterial protein synthesis |

Mycoticin A stands out due to its unique skipped polyol structure and specific interactions with fungal membranes, distinguishing it from other polyene antifungals like Amphotericin B and Nystatin. Its complex synthesis methods further highlight its uniqueness among similar compounds .

Mycoticin A possesses the molecular formula C36H58O10, with a molecular weight of 650.8 grams per mole [1]. The compound exhibits a complex macrocyclic structure characterized by multiple functional groups and stereochemical centers distributed throughout its framework [16]. The International Union of Pure and Applied Chemistry systematic name for Mycoticin A is 14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-32-propan-2-yl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one [16]. This nomenclature reflects the compound's distinctive structural features, including eight hydroxyl groups positioned at specific carbon centers and a 32-membered macrolactone ring system [1] [16].

The compound is registered under Chemical Abstracts Service number 29919-25-3 and is alternatively known as Antibiotic 464 [1]. The International Union of Pure and Applied Chemistry identifier key for Mycoticin A is GBVIQYQFMPWELT-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and structural verification [16]. The simplified molecular-input line-entry system representation is CC1C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O, which encodes the complete connectivity pattern of all atoms within the molecule [16].

| Property | Value |

|---|---|

| Molecular Formula | C36H58O10 |

| Molecular Weight | 650.8 g/mol |

| Chemical Abstracts Service Number | 29919-25-3 |

| International Union of Pure and Applied Chemistry Name | 14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-32-propan-2-yl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one |

| International Union of Pure and Applied Chemistry Key | GBVIQYQFMPWELT-UHFFFAOYSA-N |

Stereochemical Configuration Analysis

The stereochemical architecture of Mycoticin A represents one of the most challenging aspects of its structural characterization, featuring multiple chiral centers distributed throughout the macrocyclic framework [5] [9]. The compound belongs to the skipped-polyol polyene macrolide class, characterized by alternating hydroxyl groups and methylene units that create a distinctive pattern of stereochemical complexity [5] [9]. Schreiber and colleagues accomplished the first comprehensive stereochemical assignment of Mycoticin A using a two-directional chain synthesis strategy, which involved the preparation of all four possible tetraacetonide stereoisomers to establish absolute configurations [9].

The stereochemical determination of Mycoticin A revealed a specific pattern of hydroxyl group orientations along the aliphatic chain portion of the molecule [5] [9]. The compound contains eight hydroxyl groups positioned at carbons 14, 16, 18, 20, 22, 24, 26, and 28, each representing a stereochemical center that contributes to the overall three-dimensional architecture [1] [16]. The relative configurations of these centers follow the characteristic skipped-polyol pattern, where hydroxyl groups are separated by single methylene units, creating alternating stereochemical relationships [5] [19].

Advanced nuclear magnetic resonance spectroscopy techniques, including rotating frame nuclear Overhauser effect spectroscopy experiments, provided crucial information for establishing the spatial relationships between adjacent stereochemical centers [5]. The circular dichroism exciton chirality method has been successfully applied to related polyene macrolides, demonstrating its utility for absolute configuration assignments in this compound class [5]. The stereochemical complexity of Mycoticin A is further enhanced by the presence of two methyl substituents at positions 15 and 31, along with an isopropyl group at position 32 [1] [16].

| Position | Functional Group | Stereochemical Significance |

|---|---|---|

| C-14 | Hydroxyl | Secondary alcohol stereocenter |

| C-15 | Methyl | Branching point, no stereochemistry |

| C-16 | Hydroxyl | Secondary alcohol stereocenter |

| C-18 | Hydroxyl | Secondary alcohol stereocenter |

| C-20 | Hydroxyl | Secondary alcohol stereocenter |

| C-22 | Hydroxyl | Secondary alcohol stereocenter |

| C-24 | Hydroxyl | Secondary alcohol stereocenter |

| C-26 | Hydroxyl | Secondary alcohol stereocenter |

| C-28 | Hydroxyl | Secondary alcohol stereocenter |

| C-31 | Methyl | Branching point, no stereochemistry |

| C-32 | Isopropyl | Stereocenter with branched alkyl group |

Polyene Macrolide Architecture

Mycoticin A exemplifies the characteristic structural features of polyene macrolide antibiotics, incorporating a large macrocyclic lactone ring with an extended conjugated polyene system [6] [18]. The compound features a 32-membered macrolactone ring, which positions it within the larger ring size category of polyene macrolides [16] [26]. This ring system contains six conjugated double bonds arranged in a linear fashion, classifying Mycoticin A as a hexaene polyene macrolide [1] [10].

The polyene chromophore in Mycoticin A spans carbons 3 through 11 and carbon 29, creating an extended conjugated system that absorbs strongly in the ultraviolet-visible region of the electromagnetic spectrum [6] [10]. This conjugated system typically exhibits characteristic absorption maxima around 360 nanometers, consistent with the oxo-pentaene chromophore classification, although Mycoticin A specifically contains six conjugated double bonds [10]. The stereochemistry of all double bonds in the polyene chain has been determined to be in the E-configuration, based on large coupling constants observed in nuclear magnetic resonance spectroscopy [10] [29].

The macrolide architecture of Mycoticin A lacks the amino sugar mycosamine that is commonly found in many other polyene antibiotics such as amphotericin B and nystatin [6] [13]. Instead, the molecule relies entirely on its polyol-polyene structure for biological activity . The skipped-polyol region occupies a significant portion of the macrocyclic ring, with hydroxyl groups positioned at regular intervals along the aliphatic chain [5]. This structural arrangement creates a distinct amphiphilic character, with the polyene region providing hydrophobic properties and the polyol region contributing hydrophilic characteristics .

The lactone carbonyl group at position 2 serves as the key functional group that closes the macrocyclic ring structure [16]. The ester linkage connects the carboxylic acid terminus of the polyene chain to the hydroxyl group at position 1, creating the characteristic macrolactone architecture [16]. The overall ring size of 32 atoms places Mycoticin A in an intermediate category between the smaller tetraene macrolides and the larger heptaene compounds like amphotericin B [26] [31].

Comparative Structural Analysis with Related Antibiotics

The structural characteristics of Mycoticin A can be effectively analyzed through comparison with other well-characterized polyene macrolide antibiotics, particularly amphotericin B, nystatin A1, and natamycin [6] [13] [33]. While these compounds share the fundamental polyene macrolide architecture, significant differences exist in ring size, polyene length, and functional group patterns [6] [26].

Amphotericin B represents the most clinically significant polyene macrolide, featuring a 38-membered macrolactone ring with seven conjugated double bonds and the amino sugar mycosamine [6] [13]. In contrast, Mycoticin A possesses a smaller 32-membered ring with six conjugated double bonds and lacks any sugar moieties [1] [16]. The molecular formula of amphotericin B (C47H73NO17) reflects its larger size and additional functional groups compared to Mycoticin A (C36H58O10) [1] [13].

Nystatin A1 shares structural similarities with amphotericin B, including the 38-membered ring size and heptaene polyene system, but differs in the number and positioning of hydroxyl groups [6] [13]. Like amphotericin B, nystatin contains mycosamine, distinguishing it from the sugar-free structure of Mycoticin A [6]. The molecular weight of nystatin (926 grams per mole) significantly exceeds that of Mycoticin A (650.8 grams per mole), reflecting the additional structural complexity [1] [13].

Natamycin presents an interesting comparison point, featuring a smaller 26-membered macrolactone ring with only four conjugated double bonds in its tetraene system [6] [18]. Despite containing mycosamine like other major polyene antibiotics, natamycin's mechanism of action differs from pore-forming polyenes, instead inhibiting membrane transport proteins through ergosterol binding [33]. This alternative mechanism demonstrates that polyene macrolides can achieve antifungal activity through multiple pathways [33].

The absence of sugar moieties in Mycoticin A represents a significant structural distinction from the major clinical polyene antibiotics [6]. This characteristic aligns Mycoticin A more closely with other skipped-polyol polyene macrolides such as the dermostatins and roflamycoin [37]. The skipped-polyol architecture common to these compounds creates a distinct class within the broader polyene macrolide family [5].

| Compound | Molecular Formula | Ring Size | Polyene Type | Sugar Moiety | Hydroxyl Groups |

|---|---|---|---|---|---|

| Mycoticin A | C36H58O10 | 32 atoms | Hexaene | None | 8 |

| Amphotericin B | C47H73NO17 | 38 atoms | Heptaene | Mycosamine | 7 |

| Nystatin A1 | C47H75NO17 | 38 atoms | Heptaene | Mycosamine | 8 |

| Natamycin | C33H47NO13 | 26 atoms | Tetraene | Mycosamine | 4 |

The biosynthesis of Mycoticin A fundamentally relies on the coordinated utilization of acetate and propionate precursors, as demonstrated through isotopic labeling studies using labeled acetate, propionate, and methionine [3] [5]. The polyketide backbone formation follows the classical acetate-malonate pathway characteristic of Streptomyces secondary metabolites, where acetyl-coenzyme A serves as the starter unit and malonyl-coenzyme A provides the primary extender units for chain elongation [6] [7].

Acetate incorporation occurs through sequential decarboxylative condensation reactions catalyzed by ketosynthase domains within the polyketide synthase complex [8] [9]. The acetate units undergo activation to acetyl-coenzyme A via acetyl-coenzyme A synthetase, followed by conversion to malonyl-coenzyme A through acetyl-coenzyme A carboxylase [7]. This process represents the primary carbon flow for the linear polyketide chain assembly, with each condensation cycle extending the growing chain by two carbon units while releasing carbon dioxide [10] [8].

Propionate utilization in Mycoticin A biosynthesis introduces structural complexity through incorporation at specific positions along the polyketide backbone [11] [5]. Propionyl-coenzyme A serves as both a potential starter unit and as methylmalonyl-coenzyme A extender units following carboxylation by propionyl-coenzyme A carboxylase [7]. The stereochemical control of propionate incorporation is governed by the acyltransferase domain specificity within individual polyketide synthase modules, determining the final stereochemistry at branched centers [11] [12].

The metabolic supply of these precursors derives from central carbon metabolism pathways, with acetate originating from fatty acid degradation, pyruvate metabolism, and the tricarboxylic acid cycle [13] [14]. Propionate metabolism connects to branched-chain amino acid catabolism and specialized propionate utilization pathways that Streptomyces species have evolved to support complex polyketide biosynthesis [15] [13]. Methionine contributes essential methyl groups through S-adenosylmethionine-dependent methylation reactions that occur during post-polyketide synthase modifications [16] [17].

Modular Polyketide Synthase Organization

The biosynthetic machinery responsible for Mycoticin A assembly follows the modular Type I polyketide synthase architecture characteristic of bacterial secondary metabolite production [8] [18] [19]. Each module within the polyketide synthase complex functions as a discrete catalytic unit containing minimally three essential domains: ketosynthase, acyltransferase, and acyl carrier protein [8] [20]. This modular organization enables the stepwise assembly of the polyketide backbone through coordinated domain interactions and substrate channeling mechanisms [21] [19].

Ketosynthase domains constitute the condensing engines of each module, catalyzing the decarboxylative Claisen condensation between the growing polyketide chain and incoming extender units [8] [9]. The active site architecture accommodates various chain lengths while maintaining strict regiospecificity for the condensation reaction [10] [21]. Crystal structures of ketosynthase domains reveal a conserved catalytic triad involving cysteine, histidine, and asparagine residues that facilitate the nucleophilic attack and subsequent bond formation [19] [22].

Acyltransferase domains function as the gatekeepers of substrate specificity, selecting appropriate extender units from the available coenzyme A pool and loading them onto the phosphopantetheine prosthetic group of acyl carrier proteins [8] [7]. The substrate specificity of acyltransferase domains determines whether malonyl-coenzyme A, methylmalonyl-coenzyme A, or other specialized extender units are incorporated at each condensation step [11] [12]. This specificity is encoded in the active site architecture and represents a primary determinant of polyketide structural diversity [23].

Acyl carrier protein domains serve as flexible tethering sites that shuttle substrates and intermediates between the various catalytic domains within and between modules [8] [21]. The phosphopantetheine prosthetic group, derived from coenzyme A and attached through post-translational modification by phosphopantetheinyl transferases, provides the thioester linkage necessary for substrate attachment and release [7] [22]. The conformational flexibility of acyl carrier proteins enables them to reach multiple active sites while maintaining productive protein-protein interactions [19] [12].

Optional domains within polyketide synthase modules include ketoreductases, dehydratases, and enoylreductases that modify the β-keto functionality introduced during each condensation cycle [8] [18]. Ketoreductase domains control the stereochemistry at both α- and β-carbons while reducing the keto group to a hydroxyl [19] [12]. Dehydratase domains eliminate water to generate double bonds, and enoylreductase domains can further reduce these to saturated linkages [8] [24]. The presence or absence of these domains in each module determines the oxidation state and stereochemistry of the final polyketide product [18] [25].

Post-PKS Modification Enzymes

Following release from the polyketide synthase assembly line, Mycoticin A undergoes extensive post-polyketide synthase modifications that are essential for its biological activity and structural complexity [17] [26] [27]. These modifications involve diverse enzyme families including cytochrome P450 monooxygenases, methyltransferases, glycosyltransferases, and specialized oxidoreductases that collectively transform the linear polyketide precursor into the final bioactive metabolite [28] [29] [30].

Cytochrome P450 monooxygenases represent the most abundant class of post-polyketide synthase modification enzymes, catalyzing regiospecific hydroxylations, epoxidations, and oxidative rearrangements that introduce crucial functional groups [17] [26]. These enzymes utilize molecular oxygen and reducing equivalents from nicotinamide adenine dinucleotide phosphate or nicotinamide adenine dinucleotide to activate otherwise unreactive carbon-hydrogen bonds [29]. The substrate specificity and regioselectivity of cytochrome P450 enzymes are determined by active site architecture and substrate binding modes that position specific carbon atoms for oxidation [28].

Methyltransferases contribute to Mycoticin A structural diversity through S-adenosylmethionine-dependent methylation reactions at oxygen, nitrogen, and carbon centers [16] [17]. O-methyltransferases modify hydroxyl groups introduced by cytochrome P450 enzymes, while N-methyltransferases can modify amino groups if present in the structure [27]. C-methyltransferases represent specialized enzymes that can introduce methyl branches at specific carbon positions, although their role in Mycoticin A biosynthesis requires further investigation [24].

Glycosyltransferases catalyze the attachment of sugar moieties to hydroxyl groups on the polyketide backbone, significantly enhancing water solubility and modulating biological activity [27]. These enzymes utilize activated sugar donors such as thymidine diphosphate-glucose or uridine diphosphate-glucose to transfer sugar units with strict stereochemical control [28]. The glycosylation pattern often determines the pharmacokinetic properties and target specificity of the final antibiotic [27].

Additional modification enzymes include specialized hydroxylases that introduce hydroxyl groups at positions not accessible to cytochrome P450 enzymes, cyclases that catalyze intramolecular bond formation to generate cyclic structures, and oxidoreductases that fine-tune the oxidation state of specific functional groups [26] [28]. The temporal coordination of these modification steps is critical, as certain modifications can only occur in the presence or absence of other functional groups [29] [30].

Regulatory Networks in Streptomyces Secondary Metabolism

The production of Mycoticin A is controlled by complex regulatory networks that integrate environmental signals, metabolic status, and developmental cues to coordinate secondary metabolite biosynthesis with cellular physiology [31] [32] [33]. These regulatory systems operate at multiple hierarchical levels, from pathway-specific transcriptional activators to global regulatory networks that control entire secondary metabolic programs [34] [35].

Pathway-specific regulation involves transcriptional regulators encoded within or adjacent to the Mycoticin A biosynthetic gene cluster [35] [36]. Streptomyces antibiotic regulatory proteins represent the predominant family of pathway-specific activators in actinobacteria, typically functioning as positive regulators that bind to specific DNA sequences in the promoter regions of biosynthetic genes [31] [32]. These regulators often require co-activators or specific metabolic conditions for full activity, providing a mechanism for conditional expression of the biosynthetic pathway [35].

Global regulatory networks coordinate secondary metabolism with primary metabolic processes and morphological development [13] [14] [33]. The AfsR regulatory system represents a central hub in this network, integrating signals from multiple kinases to control the expression of pathway-specific regulators across multiple biosynthetic gene clusters [35]. Phosphorylation of AfsR by serine/threonine kinases such as AfsK enhances its DNA binding affinity and transcriptional activation activity [34] [35].

Pleiotropic regulators such as PhoP and GlnR provide additional layers of control by responding to phosphate and nitrogen availability, respectively [13] [37]. These regulators can directly compete with pathway-specific activators for binding sites, creating regulatory switches that respond to nutritional conditions [35]. The two-component system PhoR-PhoP controls phosphate homeostasis while simultaneously influencing secondary metabolite production through direct and indirect mechanisms [34].

Environmental sensors including sigma factors and two-component regulatory systems enable Streptomyces to adjust secondary metabolite production in response to changing environmental conditions [31] [38]. Alternative sigma factors redirect RNA polymerase to specific promoter sets, while two-component systems transduce external signals through phosphorylation cascades [33] [39]. The integration of these environmental signals with metabolic status creates a sophisticated regulatory matrix that optimizes secondary metabolite production for competitive advantage [40].